2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide
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Overview
Description
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a combination of indole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with a halogenated precursor.
Coupling of Indole and Piperazine: The indole and piperazine moieties are coupled using a suitable linker, often involving amide bond formation. This can be achieved through the reaction of an indole carboxylic acid derivative with a piperazine amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols can be used under mild heating or catalytic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The compound may also inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide
- 2-(4-ethylpiperazin-1-yl)-N-(1H-indol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide
Uniqueness
The unique combination of the indole and piperazine moieties in 2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide provides it with distinct pharmacological properties. The specific substitution pattern on the piperazine ring and the position of the indole linkage contribute to its unique biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-2-28-12-14-29(15-13-28)25(16-19-6-3-4-7-20(19)17-25)24(30)27-18-21-8-5-9-23-22(21)10-11-26-23/h3-11,26H,2,12-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSSBXIAZVVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C5C=CNC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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